Unguisin A
Overview
Description
Unguisin A is a cyclic heptapeptide predominantly isolated from marine-derived fungi, specifically from the genus Aspergillus . This compound is notable for containing the non-proteinogenic amino acid gamma-aminobutyric acid (GABA) and incorporating up to five D-amino acids . This compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Unguisin A involves the macrocyclization of a flexible gamma-aminobutyric acid-containing linear precursor . The synthesis proceeds rapidly and in good yield, confirming the structure of this natural product . The process typically involves extensive 1D and 2D NMR spectroscopic analysis, including HSQC, HMBC, COSY, and 2D-NOESY, as well as high-resolution electrospray ionization mass spectrometry (HRESIMS) .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most studies focus on laboratory-scale synthesis and isolation from marine fungal cultures .
Chemical Reactions Analysis
Types of Reactions: Unguisin A undergoes various chemical reactions, including macrocyclization and anion-binding interactions . The compound has shown high affinity for phosphate and pyrophosphate ions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as gamma-aminobutyric acid, D-alanine, and other amino acids . The reaction conditions typically include the use of organic solvents and specific temperature controls to facilitate macrocyclization .
Major Products Formed: The primary product of these reactions is the cyclic heptapeptide this compound itself . Additionally, analogues with altered affinity for chloride ions have been synthesized by modifying the backbone of this compound .
Scientific Research Applications
Mechanism of Action
Unguisin A acts as an anion receptor with high affinity for phosphate and pyrophosphate . The mechanism involves the flexible macrocyclic structure of this compound, which allows it to interact with various anions through hydrogen bonding and electrostatic interactions . The compound’s ability to bind anions is influenced by the presence of gamma-aminobutyric acid and other amino acids in its structure .
Comparison with Similar Compounds
. Similar compounds include:
Unguisin B: Another cyclic heptapeptide isolated from the same fungal species.
Unguisin J: A newly discovered congener with similar structural features.
Unguisin C, E, F, and G: Other members of the unguisin family, each with slight variations in their amino acid composition.
Unguisin A is unique due to its specific anion-binding properties and the incorporation of gamma-aminobutyric acid, which distinguishes it from other cyclic peptides .
Properties
IUPAC Name |
(3R,6R,9R,12S,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30+,31-,33-,34-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLVQPKAQVOYFS-KVOZXUITSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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